molecular formula C18H32O16 B056700 fagopyritol B2 CAS No. 116261-02-0

fagopyritol B2

Cat. No. B056700
M. Wt: 504.4 g/mol
InChI Key: MWNCPUNLDATDBW-CFOWMNCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fagopyritol B2 is a natural product found in buckwheat, a plant that is widely cultivated for its edible seeds. It is a type of carbohydrate that has been the subject of scientific research due to its potential health benefits. Fagopyritol B2 is a rare sugar that has been found to have anti-diabetic, anti-obesity, and anti-inflammatory properties. In

Scientific Research Applications

Nutritional and Medicinal Value

  • Fagopyritol B2, a derivative of D-chiro-inositol, is a significant constituent of buckwheat, contributing to its nutritional and potential medicinal value. Fagopyritols, including fagopyritol B2, are mono-, di-, and trigalactosyl derivatives of D-chiro-inositol and are abundant in common buckwheat seeds, playing a crucial role in seed maturation. These compounds are predominantly found in the embryo and aleurone tissues of the seeds (Steadman et al., 2000). The concentration of fagopyritols varies across different milling fractions of buckwheat, reflecting their biological significance in seed development and potential implications for human nutrition.

Biochemical Synthesis and Structure

  • The biochemical synthesis of fagopyritol B2 involves complex biochemical pathways. A multifunctional enzyme called galactinol synthase (GolS) has been identified to catalyze the synthesis of fagopyritols in buckwheat seeds. This process is critical for the accumulation of fagopyritols, which structurally resemble a putative insulin mediator. The synthesis of fagopyritol B2 involves the galactosylation of D-chiro-inositol, a process mediated by specific enzyme activities (Ueda et al., 2005).

Potential Health Benefits

  • Fagopyritol B2 and other fagopyritols have been studied for their potential health benefits, particularly concerning diabetes management. Studies have demonstrated that fagopyritols can promote glucose uptake in muscle cells, suggesting a possible mechanism for their antidiabetic effects. This biological activity is likely mediated through the activation of insulin signaling pathways, making these compounds of interest for their therapeutic potential in conditions such as type 2 diabetes mellitus and insulin resistance (Song et al., 2009).

Agricultural Implications

  • The accumulation of fagopyritol B2 in buckwheat seeds is influenced by environmental conditions, particularly temperature. Research has shown that cooler temperatures during seed maturation can enhance the accumulation of certain fagopyritols, including fagopyritol B2. This has implications for agricultural practices and the nutritional quality of buckwheat crops, as different cultivation conditions can affect the composition and concentration of bioactive compounds in the seeds (Horbowicz & Obendorf, 2005).

properties

CAS RN

116261-02-0

Product Name

fagopyritol B2

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

IUPAC Name

(1S,2R,4R,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol

InChI

InChI=1S/C18H32O16/c19-1-3-5(20)7(22)14(29)17(32-3)31-2-4-6(21)8(23)15(30)18(33-4)34-16-12(27)10(25)9(24)11(26)13(16)28/h3-30H,1-2H2/t3-,4-,5+,6+,7+,8+,9?,10-,11-,12+,13+,14-,15-,16?,17+,18-/m1/s1

InChI Key

MWNCPUNLDATDBW-CFOWMNCWSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3[C@H]([C@@H](C([C@H]([C@@H]3O)O)O)O)O)O)O)O)O)O)O)O

SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(C(C(C3O)O)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(C(C(C3O)O)O)O)O)O)O)O)O)O)O)O

synonyms

D-chiro-Inositol, O-.alpha.-D-galactopyranosyl-(1?6)-O-.alpha.-D-galactopyranosyl-(1?2)-

Origin of Product

United States

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